Ebecryl 220

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

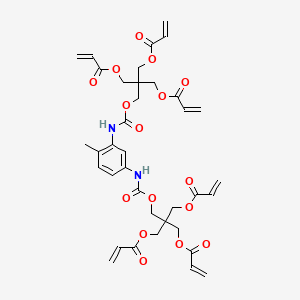

Ebecryl 220 is a hexafunctional aromatic urethane acrylate. It is known for its very fast cure response when exposed to ultraviolet light or an electron beam. This compound is widely used in various applications such as wood coatings and fillers, lithographic inks, scratch-resistant coatings on plastic, and more. It is valued for its ability to improve cure speed, solvent resistance, and gloss .

Méthodes De Préparation

Ebecryl 220 is synthesized through a series of chemical reactions involving urethane and acrylate groups. The synthetic route typically involves the reaction of an isocyanate with a polyol to form a urethane linkage, followed by the addition of acrylate groups to introduce the desired functionality. The reaction conditions often include the use of catalysts and controlled temperature to ensure the formation of the hexafunctional aromatic urethane acrylate. Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and consistent product quality .

Analyse Des Réactions Chimiques

Ebecryl 220 undergoes various types of chemical reactions, including:

Polymerization: When exposed to ultraviolet light or an electron beam, this compound undergoes polymerization to form a cross-linked network. This reaction is typically initiated by photoinitiators or electron beam initiators.

Addition Reactions: The acrylate groups in this compound can participate in addition reactions with other monomers or oligomers, leading to the formation of copolymers.

Substitution Reactions:

Common reagents and conditions used in these reactions include photoinitiators, electron beam initiators, and controlled exposure to ultraviolet light or electron beams. The major products formed from these reactions are cross-linked polymers with enhanced mechanical and chemical properties .

Applications De Recherche Scientifique

Ebecryl 220 has a wide range of scientific research applications, including:

Chemistry: It is used in the formulation of radiation-curable coatings, inks, and adhesives. Its fast cure response and excellent mechanical properties make it suitable for various chemical applications.

Biology: this compound is used in the development of biocompatible coatings and materials for medical devices. Its ability to form durable and resistant coatings is valuable in biological applications.

Medicine: In the medical field, this compound is used in the production of dental materials, surgical instruments, and other medical devices that require high-performance coatings.

Industry: this compound is widely used in industrial applications such as automotive coatings, electronics, and packaging.

Mécanisme D'action

The mechanism of action of Ebecryl 220 involves the formation of a cross-linked polymer network upon exposure to ultraviolet light or an electron beam. The acrylate groups in this compound undergo polymerization, leading to the formation of a three-dimensional network. This cross-linked structure imparts excellent mechanical properties, chemical resistance, and durability to the final product. The molecular targets and pathways involved in this process include the activation of photoinitiators or electron beam initiators, which generate reactive species that initiate the polymerization reaction .

Comparaison Avec Des Composés Similaires

Ebecryl 220 is unique due to its hexafunctional aromatic urethane acrylate structure, which provides very fast cure response and excellent mechanical properties. Similar compounds include:

Ebecryl 810: A difunctional aromatic urethane acrylate with lower functionality and slower cure response compared to this compound.

Ebecryl 270: An aliphatic urethane acrylate with different mechanical properties and cure characteristics.

Ebecryl 4265: A low-viscosity urethane acrylate with different application advantages and performance characteristics.

This compound stands out due to its high functionality, fast cure response, and excellent mechanical properties, making it a preferred choice for various high-performance applications .

Propriétés

Numéro CAS |

50843-44-2 |

|---|---|

Formule moléculaire |

C37H42N2O16 |

Poids moléculaire |

770.7 g/mol |

Nom IUPAC |

[2-[[4-methyl-3-[[3-prop-2-enoyloxy-2,2-bis(prop-2-enoyloxymethyl)propoxy]carbonylamino]phenyl]carbamoyloxymethyl]-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate |

InChI |

InChI=1S/C37H42N2O16/c1-8-28(40)48-17-36(18-49-29(41)9-2,19-50-30(42)10-3)23-54-34(46)38-26-15-14-25(7)27(16-26)39-35(47)55-24-37(20-51-31(43)11-4,21-52-32(44)12-5)22-53-33(45)13-6/h8-16H,1-6,17-24H2,7H3,(H,38,46)(H,39,47) |

Clé InChI |

YPCHGLDQZXOZFW-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=C(C=C1)NC(=O)OCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C)NC(=O)OCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C |

Numéros CAS associés |

178440-38-5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B14172257.png)

![1-Bromo-2-[(cyclopent-3-en-1-yl)methyl]-3,4-difluorobenzene](/img/structure/B14172268.png)

![(5E)-5-{3-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14172270.png)

![Diprop-2-en-1-yl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B14172287.png)

![5-[2-(furan-3-yl)ethyl]-5,8-dihydroxy-1,4a,6-trimethyl-3,4,6,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B14172296.png)

![(E)-3-phenyl-N-[(pyrazine-2-carbonylamino)carbamothioyl]prop-2-enamide](/img/structure/B14172302.png)

![4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide](/img/structure/B14172314.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-chloro-1-(phenylsulfonyl)-, ethyl ester](/img/structure/B14172317.png)

![Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)-](/img/structure/B14172320.png)